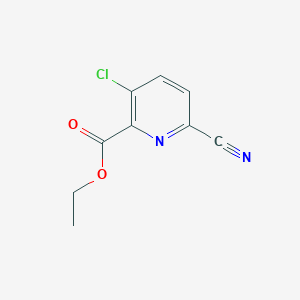

Ethyl 3-chloro-6-cyanopicolinate

Vue d'ensemble

Description

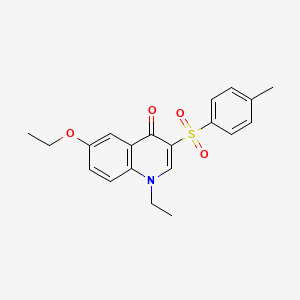

Ethyl 3-chloro-6-cyanopicolinate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 . It is also known as ethyl 3-chloro-6-cyanopyridine-2-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-6-cyanopicolinate is 1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2H2,1H3 . This code provides a unique representation of the molecule’s structure, including the positions of the chlorine, cyanide, and ethyl groups within the picolinate ring.Physical And Chemical Properties Analysis

Ethyl 3-chloro-6-cyanopicolinate is a liquid at room temperature . Unfortunately, the web search results for more detailed physical and chemical properties have expired.Applications De Recherche Scientifique

Antioxidant Activity and Compound Synthesis

Antioxidant Compounds from Propolis : Research on propolis collected in Anhui, China, revealed its ethyl acetate fraction contains significant antioxidant activities due to high amounts of phenolics and flavonoids, which contribute to its natural antioxidant properties (Haisha Yang et al., 2011).

Solvatochromism in Solvent Mixtures : A study explored the solvatochromic behavior of specific probes in various solvents, including ethanol, providing insights into solvent effects on molecular structures and potential implications for synthesis and analysis of similar compounds (Erika B. Tada et al., 2000).

Catalyzed Synthesis : The synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance showcases a methodology that might be applicable to the synthesis of related compounds, including Ethyl 3-chloro-6-cyanopicolinate (Song Bao-an, 2012).

Application in Disease Treatment and Biological Evaluation

- Synthesis and Biological Evaluation : A novel ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate showed potent cytotoxic activity against cancer cell lines, illustrating the potential pharmaceutical applications of similar quinazolinone-based derivatives (Y. Riadi et al., 2021).

Safety and Hazards

Ethyl 3-chloro-6-cyanopicolinate is classified as a dangerous substance. It has been assigned the GHS06 and GHS07 pictograms, indicating that it is toxic if swallowed, harmful if inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

ethyl 3-chloro-6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGLEBNKYIPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)

![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)

![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)

![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659496.png)

![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659497.png)

![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)

![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)

![N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide](/img/structure/B2659504.png)